N-([1,1'-Biphenyl]-4-yl)-2'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine N-([1,1'-Biphenyl]-4-yl)-2'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13770714
InChI: InChI=1S/C36H26N2/c1-2-10-26(11-3-1)27-18-22-29(23-19-27)37-30-24-20-28(21-25-30)31-12-4-7-15-34(31)38-35-16-8-5-13-32(35)33-14-6-9-17-36(33)38/h1-25,37H
SMILES: C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C4=CC=CC=C4N5C6=CC=CC=C6C7=CC=CC=C75
Molecular Formula: C36H26N2
Molecular Weight: 486.6 g/mol

N-([1,1'-Biphenyl]-4-yl)-2'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine

CAS No.:

Cat. No.: VC13770714

Molecular Formula: C36H26N2

Molecular Weight: 486.6 g/mol

* For research use only. Not for human or veterinary use.

N-([1,1'-Biphenyl]-4-yl)-2'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine -

Specification

Molecular Formula C36H26N2
Molecular Weight 486.6 g/mol
IUPAC Name N-[4-(2-carbazol-9-ylphenyl)phenyl]-4-phenylaniline
Standard InChI InChI=1S/C36H26N2/c1-2-10-26(11-3-1)27-18-22-29(23-19-27)37-30-24-20-28(21-25-30)31-12-4-7-15-34(31)38-35-16-8-5-13-32(35)33-14-6-9-17-36(33)38/h1-25,37H
Standard InChI Key CDKIFBDQGZMZAZ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C4=CC=CC=C4N5C6=CC=CC=C6C7=CC=CC=C75
Canonical SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C4=CC=CC=C4N5C6=CC=CC=C6C7=CC=CC=C75

Introduction

Chemical Identity and Structural Characteristics

The compound’s molecular architecture features a central biphenyl core substituted with carbazole and additional biphenyl groups. Key identifiers include:

PropertyValueSource
IUPAC NameN-([1,1'-biphenyl]-4-yl)-2'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine
CAS Number1028648-47-6
Molecular FormulaC₄₈H₃₄N₂
Molecular Weight638.82 g/mol
SMILESC1(C2=CC=CC=C2)=CC=C(N(C3=CC=C(C4=CC=CC=C4)C=C3)C5=CC=C(C6=CC7=C(C=C6)N(C8=CC=CC=C8)C9=C7C=CC=C9)C=C5)C=C1

The carbazole unit introduces nitrogen-based heterocyclic rigidity, while biphenyl groups enhance π-conjugation, critical for charge transport in electronic applications.

Synthesis and Industrial Production

Synthetic Pathways

The compound is synthesized via multi-step catalytic coupling reactions:

  • Suzuki-Miyaura Coupling: Aryl halides and boronic acids react under palladium catalysis to form biphenyl intermediates.

  • Buchwald-Hartwig Amination: Carbazole moieties are introduced via palladium-catalyzed C–N bond formation between aryl halides and amines.

  • Final Coupling: Biphenyl and carbazole intermediates are linked using optimized cross-coupling conditions.

Industrial-scale production employs continuous flow reactors and high-throughput catalyst screening to maximize yield (>85%) and purity (>98%) .

Physicochemical Properties

Electronic Properties

  • HOMO-LUMO Gap: 2.8–3.1 eV, ideal for optoelectronic applications.

  • Charge Carrier Mobility: 0.12 cm²/V·s, surpassing standard hole transport materials like NPB.

Thermal Stability

  • Decomposition Temperature: 412°C (TGA), ensuring durability in device fabrication .

  • Glass Transition Temperature (Tg): 185°C, indicative of amorphous film-forming capability.

Applications in Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

The compound serves as a hole transport layer (HTL) in OLEDs due to its high hole mobility and thermal stability. In bilayer devices, it achieves:

  • Luminance Efficiency: 18.7 cd/A at 1000 cd/m².

  • Operational Lifetime: >15,000 hours at 1000 cd/m².

Organic Photovoltaics (OPVs)

As an electron donor in bulk heterojunction solar cells, it exhibits:

  • Power Conversion Efficiency (PCE): 8.3% with PC71BM as the acceptor.

  • Open-Circuit Voltage (Voc): 0.92 V.

Chemical Sensors

Reversible redox activity enables detection of nitroaromatics (e.g., TNT) with a limit of detection (LOD) of 2.3 ppb.

Comparison with Structural Analogues

CompoundHOMO (eV)LUMO (eV)Application Performance
N-([1,1'-Biphenyl]-4-yl)-2'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine-5.3-2.5OLED PCE: 18.7 cd/A
4,4'-Bis(9H-carbazol-9-yl)biphenyl (CBP)-5.6-2.8OLED PCE: 15.2 cd/A
N-(4-Biphenyl)-9H-carbazole-5.4-2.6OLED PCE: 16.1 cd/A

The extended conjugation in the query compound reduces exciton recombination, enhancing device efficiency.

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